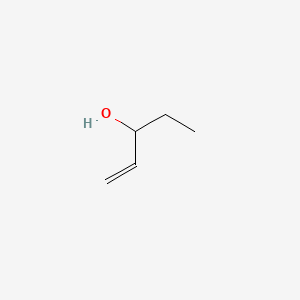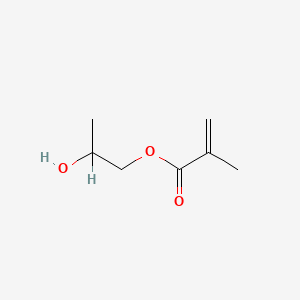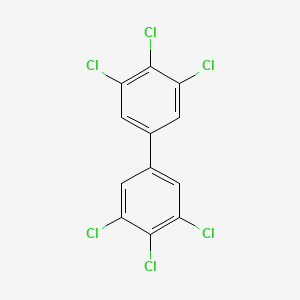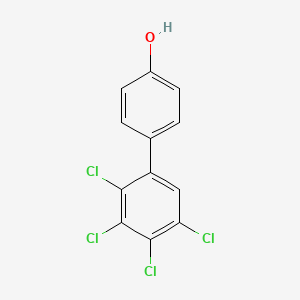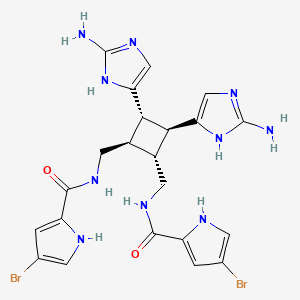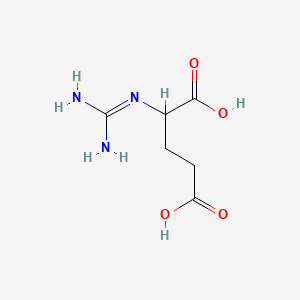
Verbenone
Overview
Description
Verbenone is a naturally occurring terpene that is found in many plants, including conifers and other woody plants. It is a volatile compound that has a wide range of applications in the fields of agriculture, forestry, and pest control.
Scientific Research Applications
Forest Ecology and Pest Management
Verbenone, an antiaggregation pheromone, has shown effectiveness in protecting pine stands from beetle attacks. In studies, this compound-releasing formulations significantly reduced the attack rates on lodgepole pine (Pinus contorta) by the mountain pine beetle (Dendroctonus ponderosae) in California and Idaho (Gillette et al., 2009). Similarly, this compound protected pine trees from colonization by the six-toothed pine bark beetle (Ips sexdentatus) (Etxebeste & Pajares, 2011). This compound formulations like Specialized Pheromone & Lure Application Technology (SPLAT) Verb have also been effective in protecting lodgepole pine from mortality attributed to Dendroctonus ponderosae (Fettig et al., 2015).
Behavioral Ecology
This compound disrupts the aggregation of various beetle species, indicating its potential as a management tool in forest ecosystems. It interrupts the semiochemical-mediated attraction of Dendroctonus valens and selected nontarget insects (Rappaport et al., 2001), and reduces the attraction of ambrosia beetles to ethanol-baited traps (Ranger et al., 2013).
Chemical and Biochemical Studies
This compound's microhydration process, where water molecules adapt their structure to the host molecule, was studied, contributing to understanding of chemical interactions at a molecular level (Chrayteh et al., 2020). Additionally, the oxidation of α-pinene to this compound using silica–titania co-gel catalysts was explored, with implications for industrial applications (McMorn et al., 2000).
Environmental Impact Assessment
An environmental impact assessment of processes for this compound production was conducted, providing insights into the ecological footprint and potential improvements for sustainable production methods (Becerra et al., 2022).
Mechanism of Action
Target of Action
Verbenone, a natural organic compound classified as a terpene, is found in a variety of plants . It is primarily known for its role as an insect pheromone . The primary targets of this compound are insects, specifically bark beetles . It acts as an anti-aggregation signal, reducing the likelihood that additional beetles will land and attack the tree .
Mode of Action
this compound interacts with its targets (bark beetles) by acting as a repellent . When the numbers of adults and larvae approach the maximum that the tree can support, this compound is produced, reducing the likelihood that additional beetles will land and attack the tree . This suggests that this compound’s mode of action is primarily through olfactory cues, guiding the behavior of these insects .
Biochemical Pathways
This indicates that this compound may play a role in the interaction between the bark beetle and its microbiome .
Pharmacokinetics
A study on sp-8356, a novel this compound derivative, showed that following intravenous dose in rats and dogs, plasma concentrations of sp-8356 declined rapidly with high clearance and short half-life . After oral administration in both species, its plasma levels were below the quantitation limit . This suggests that this compound may have similar pharmacokinetic properties, with rapid phase II metabolism being mainly responsible for its suboptimal pharmacokinetics, such as high clearance and low oral absorption .
Result of Action
The primary result of this compound’s action is its repellent effect on bark beetles . By acting as an anti-aggregation signal, this compound reduces the likelihood of additional beetle attacks, thereby playing a role in the control of bark beetles . Additionally, this compound and L-arginine have shown in vitro antidiabetic activities, improved glucose uptake, and inhibited haemoglobin glycation . In vivo, these compounds significantly reduced the levels of blood glucose and liver total cholesterol, and liver triacylglycerol, while the level of plasma high-density lipoprotein (HDL) cholesterol was significantly elevated in all diabetic treated mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, forest managers frequently try to control infestations of the Southern pine bark beetle by cutting down and sometimes burning infested trees and nearby healthy trees. They then place this compound formulations on nearby susceptible healthy trees to repel and confuse the beetles . This suggests that the efficacy of this compound can be influenced by the environment in which it is used.
Future Directions
Verbenone is long known and now sometimes referred to as a ‘universal bark beetle repellent’. Research focus has mostly gone into applied studies, leaving many ecological questions unanswered . Future studies should link the amounts of pheromone components in the gut to actual release rates and extrapolate these values to the landscape scale .
Biochemical Analysis
Biochemical Properties
Verbenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to possess antihyperglycemic activity by improving glucose uptake and inhibiting hemoglobin glycation . This compound interacts with various biomolecules, including enzymes involved in glucose metabolism, which enhances its biochemical properties.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s impact on glucose uptake and hemoglobin glycation suggests its potential role in managing diabetes mellitus . These effects highlight the compound’s ability to modulate cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound’s antihyperglycemic activity is attributed to its ability to enhance glucose uptake and inhibit hemoglobin glycation . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound’s stability and degradation patterns are crucial for its effectiveness in various applications. Long-term studies have shown that this compound maintains its biochemical properties and continues to influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits antihyperglycemic activity at specific dosages, improving glucose uptake and inhibiting hemoglobin glycation . High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes and cofactors that regulate glucose uptake and hemoglobin glycation . These interactions influence metabolic flux and metabolite levels, contributing to this compound’s antihyperglycemic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that this compound reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles, where it can interact with biomolecules and exert its biochemical effects .
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Verbenone can be achieved through a multi-step process involving the oxidation of a terpene precursor.", "Starting Materials": [ "α-Pinene", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Sodium bisulfite" ], "Reaction": [ "α-Pinene is oxidized using sodium hypochlorite and sodium hydroxide to form verbenone.", "The resulting mixture is then acidified with acetic acid to protonate the verbenone and form a precipitate.", "The precipitate is then filtered and washed with water to remove impurities.", "The verbenone is then treated with sodium bisulfite to form a stable crystalline product." ] } | |
| 80-57-9 | |
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
DCSCXTJOXBUFGB-YUMQZZPRSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2C[C@@H]1C2(C)C |
SMILES |
CC1=CC(=O)C2CC1C2(C)C |
Canonical SMILES |
CC1=CC(=O)C2CC1C2(C)C |
density |
0.975-0.981 |
| 18309-32-5 80-57-9 |
|
physical_description |
Colourless liquid; Minty spicy aroma |
Pictograms |
Irritant |
solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
synonyms |
verbenone verbenone, (+-)-isomer verbenone, (1R)-isomer verbenone, (1S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does verbenone interact with bark beetles?
A1: this compound acts as an anti-aggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae), western pine beetle (Dendroctonus brevicomis), and southern pine beetle (Dendroctonus frontalis) [, , , , ]. It disrupts their aggregation behavior by interfering with their perception of aggregation pheromones, which are chemical signals beetles use to attract others to a host tree.
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided papers don't contain detailed spectroscopic data, this compound's structure has been extensively studied. Information on its NMR, IR, and mass spectra can be found in chemical databases like NIST, PubChem, and ChemSpider.
Q4: How stable is this compound under field conditions?
A5: this compound can degrade under UV light, specifically by photoisomerization to the behaviorally inactive chrysanthenone []. This degradation can impact its efficacy in field applications.
Q5: What formulations have been developed to improve this compound stability and release?
A6: Several formulations have been developed to protect this compound from degradation and control its release, including polyethylene pouches, impregnated beads, and microencapsulated suspensions [, , , ]. These formulations aim to prolong its effectiveness under field conditions.
Q6: Can this compound be produced through biotransformation?
A7: Yes, several studies have investigated the biotransformation of alpha-pinene to this compound using plant cell cultures and microbial systems [, , ]. These methods explore sustainable alternatives to traditional chemical synthesis.
Q7: Have computational methods been used to study this compound and its interactions?
A8: One study used molecular modeling and docking simulations to understand the interaction between this compound and an odorant receptor (PstrOR17) in the striped flea beetle (Phyllotreta striolata) []. This approach can provide insights into the molecular basis of insect olfaction and guide the development of novel pest control strategies.
A7: The provided research primarily focuses on this compound's application as a bark beetle anti-aggregation pheromone and doesn't delve into these specific aspects. Therefore, we cannot provide detailed answers to questions related to these topics based on the provided scientific literature.
Q8: What are some historical milestones in the research of this compound as a bark beetle pheromone?
A8: Research on this compound as a bark beetle pheromone began in the 1960s. Early studies identified it as a component of bark beetle pheromone systems. Research progressed to demonstrate its anti-aggregation properties and led to its development and registration as a biopesticide for managing bark beetle infestations. Ongoing research focuses on optimizing its efficacy through formulation improvements, exploring its use in combination with other semiochemicals, and understanding its impact on non-target organisms.
Q9: What are some examples of cross-disciplinary research involving this compound?
A28: this compound research integrates various disciplines such as entomology, chemical ecology, forestry, and chemistry [, , , , , ]. Collaborative efforts between these fields are crucial for developing effective and environmentally sound pest management strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)
